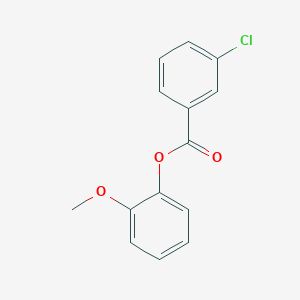![molecular formula C18H21NO4S2 B286004 Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B286004.png)
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, it has been shown to reduce inflammation by inhibiting the production of specific cytokines and chemokines.
実験室実験の利点と制限
One of the significant advantages of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate for lab experiments is its ability to inhibit specific enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate. One of the significant future directions is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore its potential applications in other fields, such as neurobiology and immunology. Finally, future studies should focus on the development of more potent and selective derivatives of this compound for use in various experiments.
Conclusion:
In conclusion, Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate is a valuable compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to explore its potential applications in other fields and to develop more potent and selective derivatives of this compound.
合成法
The synthesis of Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate involves several steps. The first step is the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The second step is the reaction of the protected amino group with 4-(benzylsulfanyl)-3-thiophenecarboxylic acid. The final step is the deprotection of the Boc group using trifluoroacetic acid. This synthesis method has been optimized to achieve high yields of the compound.
科学的研究の応用
Methyl 4-(benzylsulfanyl)-5-[(tert-butoxycarbonyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation.
特性
分子式 |
C18H21NO4S2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
methyl 4-benzylsulfanyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S2/c1-18(2,3)23-17(21)19-15-14(13(11-25-15)16(20)22-4)24-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21) |
InChIキー |
GIPAGPBOQHJMJW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)


